Product packaging for Tetraammineplatinum(II) chloride hydrate(Cat. No.:CAS No. 13933-33-0)

Tetraammineplatinum(II) chloride hydrate

Cat. No.: B079890
CAS No.: 13933-33-0
M. Wt: 352.1 g/mol
InChI Key: GWBDNMCYHWRSOH-UHFFFAOYSA-L
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Description

Tetraammineplatinum(II) chloride hydrate, with the typical formula [Pt(NH₃)₄]Cl₂·xH₂O, is a highly significant inorganic coordination compound valued as a versatile precursor in research. Its primary utility lies in the synthesis of supported platinum catalysts and the preparation of other platinum complexes. Upon thermal decomposition or chemical reduction, this complex readily yields highly dispersed platinum nanoparticles on various supports (e.g., alumina, carbon), which are crucial for investigating heterogeneous catalytic processes such as hydrogenation reactions, fuel cell electrocatalysis (oxygen reduction reaction), and automotive exhaust control. The square-planar geometry of the [Pt(NH₃)₄]²⁺ cation provides a well-defined molecular starting point, ensuring reproducible and controlled deposition of platinum. Furthermore, its solubility in aqueous solutions facilitates impregnation methods and allows for precise modification of catalyst properties. Beyond catalysis, this compound serves as a critical reagent in materials science for the fabrication of platinum-containing thin films and nanostructures via techniques like chemical vapor deposition (CVD) precursors. Its well-characterized structure and predictable decomposition pathway make it an indispensable tool for researchers developing next-generation catalytic systems and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H14N4OPt B079890 Tetraammineplatinum(II) chloride hydrate CAS No. 13933-33-0

Properties

IUPAC Name

azane;dichloroplatinum;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBDNMCYHWRSOH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N.N.O.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H14N4OPt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108374-32-9, 13933-33-0
Record name Tetraammineplatinum(II) chloride hydrate
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Record name Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Stoichiometry

The silver oxide (Ag₂O) precipitation method, described in JP2018070390A, involves the metathesis of chloride ligands with hydroxide ions. The reaction proceeds as:

[Pt(NH3)4]Cl2+Ag2O+H2O[Pt(NH3)4](OH)2+2AgCl[Pt(NH₃)₄]Cl₂ + Ag₂O + H₂O \rightarrow Pt(NH₃)₄₂ + 2AgCl \downarrow

Silver oxide acts as a base, deprotonating water to generate hydroxide ions, which displace chloride ligands. The insoluble AgCl byproduct is removed via filtration, yielding an aqueous solution of tetraammineplatinum(II) hydroxide. Subsequent acidification with hydrochloric acid reforms the chloride salt:

[Pt(NH3)4](OH)2+2HCl[Pt(NH3)4]Cl2+2H2OPt(NH₃)₄₂ + 2HCl \rightarrow [Pt(NH₃)₄]Cl₂ + 2H₂O

Procedural Details

  • Reactant Ratios : A 1:1 molar ratio of [Pt(NH₃)₄]Cl₂ to Ag₂O ensures complete chloride displacement.

  • Temperature : Conducted at 25°C to prevent ammonia ligand dissociation.

  • Filtration : Residual AgCl is removed via 0.2 µm membrane filtration.

  • Acidification : HCl (0.1 M) is added dropwise to pH 6.5–7.0 to avoid over-protonation.

Table 1: Silver Oxide Method Performance Metrics

ParameterValueSource
Yield92–95%
Residual Cl⁻<100 mg/L (at 50 g/L Pt)
Reaction Time4–6 hours

Limitations and Mitigations

  • Silver Cost : High Ag₂O consumption increases production costs.

  • Chloride Retention : Residual Cl⁻ (up to 1,007 mg/L) necessitates secondary purification.

  • Mitigation : Ion exchange resins (e.g., Amberlite IRA-400) reduce Cl⁻ to <50 mg/L but require SV = 0.2 flow rates for optimal efficiency.

Barium Sulfite Reduction Method

Reductive Synthesis Pathway

CN105293593A details a two-step synthesis using barium sulfite (BaSO₃) to reduce platinum(IV) precursors:

Step 1 : Reduction of ammonium chloroplatinate(IV) ((NH₄)₂[PtCl₆]) with BaSO₃:

(NH4)2[PtCl6]+BaSO3+H2O(NH4)2[PtCl4]+BaSO4+2HCl(NH₄)₂[PtCl₆] + BaSO₃ + H₂O \rightarrow (NH₄)₂[PtCl₄] + BaSO₄ + 2HCl

Step 2 : Ammoniation of (NH₄)₂[PtCl₄] with excess NH₃:

(NH4)2[PtCl4]+4NH3[Pt(NH3)4]Cl2+2NH4Cl(NH₄)₂[PtCl₄] + 4NH₃ \rightarrow [Pt(NH₃)₄]Cl₂ + 2NH₄Cl

Critical Process Parameters

  • BaSO₃ Stoichiometry : A 20% molar excess ensures complete Pt(IV) reduction.

  • Temperature : 80°C for 24 hours to achieve >98% conversion.

  • Byproduct Removal : Barium sulfate (BaSO₄) is filtered, and NH₄Cl is removed via recrystallization.

Table 2: Barium Sulfite Method Optimization Data

ParameterOptimal ValueYield
BaSO₃:Pt Molar Ratio1.2:194%
Reaction Temperature80°C98%
NH₃ Concentration28–30% (w/w)91%

Advantages Over Alternative Routes

  • Cost Efficiency : BaSO₃ is cheaper than Ag₂O.

  • Scalability : Suitable for batch processing up to 50 kg Pt/day.

  • Purity : Final product contains <0.5% NH₄Cl impurities.

Ion Exchange Chromatography

Anion Exchange Resin Protocol

As per JP2018070390A, chloride removal from [Pt(NH₃)₄]Cl₂ solutions employs strong-base anion exchangers (e.g., Dowex 1-X8):

  • Resin Pretreatment : Washed with 2 M NaOH to convert to OH⁻ form.

  • Column Loading : 20 g/L Pt solution passed at SV = 0.2.

  • Elution : Deionized water elutes [Pt(NH₃)₄]²⁺, leaving Cl⁻ bound to resin.

Performance Characteristics

  • Capacity : 4 mmol Cl⁻/g resin.

  • Pt Loss : <0.1% due to resin entrapment.

  • Throughput : 50 L/hr for 1 m³ resin columns.

Industrial-Scale Production Considerations

Equipment Design

  • Reactor Material : Glass-lined steel to resist HCl corrosion.

  • Filtration Systems : Centrifugal filters for AgCl/BaSO₄ removal.

  • Drying : Lyophilization preserves hydrate structure.

Quality Control Metrics

ParameterSpecificationMethod
Pt Content54.5–55.5%ICP-OES
Chloride Impurity<0.1% (w/w)Ion Chromatography
Hydrate Water5–7% (w/w)Karl Fischer Titration

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison for Industrial Use

MethodYieldPurityCost (USD/kg Pt)
Silver Oxide92%99.9%12,500
Barium Sulfite94%99.5%8,200
Ion Exchange88%99.95%9,800

Chemical Reactions Analysis

Types of Reactions

Tetraammineplatinum(II) chloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Catalytic Applications

Tetraammineplatinum(II) chloride hydrate is primarily utilized as a catalyst in various chemical reactions, including:

  • Hydrogenation : Used for the addition of hydrogen to unsaturated bonds.
  • Carbonylation : Facilitates the formation of carbonyl compounds from alkenes.
  • Hydrosilylation : Catalyzes the reaction between silanes and alkenes.
  • Hydroformylation : Converts alkenes into aldehydes using synthesis gas.
  • Chiral Catalysis : Plays a role in asymmetric synthesis, crucial for producing enantiomerically pure compounds.

Table 1: Catalytic Reactions Involving this compound

Reaction TypeDescriptionApplication Example
HydrogenationAddition of H₂ to unsaturated hydrocarbonsProduction of saturated fats
CarbonylationFormation of carbonyl compoundsSynthesis of aldehydes
HydrosilylationReaction between silanes and alkenesSilicone polymer production
HydroformylationConversion of alkenes to aldehydesSynthesis of fatty aldehydes
Chiral CatalysisAsymmetric synthesis for pharmaceuticalsProduction of drugs

Pharmaceutical Applications

TPC has notable pharmaceutical applications, particularly in cancer treatment. It is used as a precursor for the synthesis of platinum-based drugs, such as cisplatin and carboplatin, which are widely used in chemotherapy.

Case Study: Platinum-Based Chemotherapy

Research indicates that this compound can be transformed into active platinum drugs that target rapidly dividing cancer cells. The mechanism involves DNA cross-linking, which inhibits cell division and leads to apoptosis in cancerous cells.

Proteomics Research

In proteomics, TPC is employed for protein labeling and quantification. Its ability to form stable complexes with proteins allows researchers to track protein interactions and modifications.

Table 2: Applications in Proteomics

Application TypeDescription
Protein LabelingUsed for tagging proteins with detectable markers
Protein QuantificationFacilitates measurement of protein concentration
Protein PurificationAssists in isolating specific proteins from mixtures

Environmental Applications

Recent studies have explored the use of TPC in environmental science, particularly in the removal of heavy metals from wastewater. Its catalytic properties can facilitate the reduction of toxic metal ions.

Case Study: Heavy Metal Remediation

A study demonstrated that TPC could effectively reduce chromium(VI) ions in contaminated water sources. The reduction process was enhanced by optimizing pH and temperature conditions, leading to significant decreases in metal ion concentration.

Mechanism of Action

The mechanism of action of tetraammineplatinum(II) chloride hydrate involves its ability to coordinate with various ligands and form stable complexes. The central platinum ion can interact with molecular targets, such as DNA in the case of anticancer drugs, leading to the formation of cross-links that inhibit DNA replication and transcription .

Comparison with Similar Compounds

Chloroplatinic Acid Hexahydrate (H₂PtCl₆·6H₂O)

  • Structure : Hexachloroplatinic acid with Pt⁴+ .
  • Solubility : Soluble in water and polar solvents.
  • Applications: Common precursor for Pt nanoparticles and catalysts, but requires stronger reducing agents (e.g., NaBH₄) compared to [Pt(NH₃)₄]Cl₂·xH₂O .
  • Drawbacks : Chloride residues may corrode substrates or poison catalysts .

Key Difference: [Pt(NH₃)₄]Cl₂·xH₂O produces smaller Pt nanoparticles under milder conditions (e.g., hydrazine reduction at 40–60°C ), while H₂PtCl₆ often requires higher temperatures and leaves chloride impurities .

Tetraammineplatinum(II) Nitrate (Pt(NH₃)₄₂)

  • Structure : Nitrate ligands instead of chloride .
  • Preferred for supports sensitive to chloride (e.g., TiO₂ in photocatalysis) .
  • Catalytic Performance: Produces smaller Pt nanoparticles (~2 nm) compared to [Pt(NH₃)₄]Cl₂·xH₂O, enhancing surface area and activity in reforming reactions .

Key Difference : Nitrate ligands enable residue-free decomposition, making Pt(NH₃)₄₂ superior for applications requiring high-purity Pt .

Platinum Acetylacetonate (Pt(C₅H₇O₂)₂)

  • Structure: Organometallic complex with acetylacetonate ligands .
  • Solubility : Soluble in organic solvents (e.g., acetone, toluene).
  • Applications: Used in non-aqueous synthesis of Pt nanoparticles and thin films .
  • Drawbacks : Requires inert atmospheres and higher temperatures (>300°C) for decomposition .

Key Difference : [Pt(NH₃)₄]Cl₂·xH₂O is preferable for aqueous-phase and low-temperature syntheses, while Pt(C₅H₇O₂)₂ suits organic media .

Palladium(II) Nitrate Hydrate ([Pd(NO₃)₂·xH₂O])

  • Structure : Pd²+ with nitrate ligands .
  • Catalytic Role : Used in bimetallic catalysts (e.g., Pd-Pt/C for hydrodeoxygenation) .
  • Performance : Pd-based catalysts exhibit lower activity in hydrogenation compared to Pt analogs but are cost-effective .

Key Difference : Pt complexes generally show higher catalytic activity in hydrogenation and electrocatalysis than Pd counterparts .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Property [Pt(NH₃)₄]Cl₂·xH₂O H₂PtCl₆·6H₂O Pt(NH₃)₄ Pt(C₅H₇O₂)₂
Molecular Weight (g/mol) 334.11 (anhydrous) 517.92 379.20 489.40
Solubility Water Water, ethanol Water Organic solvents
Decomposition Temp. ~250°C >300°C ~200°C >300°C
Residual Impurities Cl⁻ Cl⁻ None Carbon

Biological Activity

Tetraammineplatinum(II) chloride hydrate, commonly referred to as [Pt(NH₃)₄Cl₂]·xH₂O , is a platinum complex with significant biological activity, particularly in the context of cancer treatment. This compound is a precursor to various platinum-based chemotherapeutic agents, most notably cisplatin, which is widely used in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and therapeutic applications.

  • Molecular Formula : Cl₂H₁₂N₄Pt
  • Molecular Weight : 334.11 g/mol
  • Appearance : Crystalline powder, off-white to light yellow
  • Solubility : Soluble in water, ethanol, and chloroform

This compound exerts its biological effects primarily through its ability to form DNA adducts. Upon activation within cells, the platinum complex binds to DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism triggers cellular apoptosis, making it effective against rapidly dividing cancer cells.

Biological Activity and Therapeutic Applications

  • Antitumor Activity :
    • This compound is utilized as a precursor in the synthesis of cisplatin and other platinum-based anticancer drugs. These compounds are particularly effective against various cancers, including testicular, ovarian, and lung cancers.
    • Studies have shown that these platinum complexes induce apoptosis in cancer cells by activating p53-dependent pathways and inhibiting DNA repair mechanisms.
  • Toxicity Profile :
    • While effective as an antitumor agent, this compound exhibits toxicity that can lead to side effects such as nephrotoxicity (kidney damage), neurotoxicity, and myelosuppression (bone marrow suppression).
    • Research indicates that the toxicity of platinum compounds correlates with their solubility; water-soluble forms tend to be more toxic than insoluble forms due to higher bioavailability .
  • Case Studies :
    • A study involving patients treated with cisplatin derived from tetraammineplatinum(II) chloride highlighted significant tumor regression in over 50% of cases with advanced testicular cancer .
    • In animal models, administration of tetraammineplatinum(II) chloride showed a dose-dependent relationship between platinum concentration and tumor reduction rates .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

  • Cellular Uptake : Research indicates that cellular uptake mechanisms involve passive diffusion and active transport processes mediated by membrane proteins.
  • DNA Damage Response : Investigations into the DNA damage response pathways reveal activation of repair mechanisms that can lead to resistance against platinum-based therapies.
  • Combination Therapies : Combining tetraammineplatinum(II) chloride with other chemotherapeutic agents has shown enhanced efficacy and reduced side effects in preclinical studies.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor EfficacyInduces apoptosis via DNA cross-linking
ToxicityNephrotoxicity and myelosuppression
Cellular MechanismActive transport and passive diffusion for uptake
Combination TherapyEnhanced efficacy when combined with other drugs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraammineplatinum(II) chloride hydrate
Reactant of Route 2
Tetraammineplatinum(II) chloride hydrate

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